OxathiolanU-(-)-alpha

Anti-HIV Structure-Activity Relationship Nucleoside Analog

OxathiolanU-(-)-alpha (CAS 149819-45-4) is a chemically defined, single enantiomer of a uracil-containing 1,3-oxathiolane nucleoside analog, specifically the (2S,5S) alpha-D configuration. It belongs to a class of synthetic nucleosides that have been extensively investigated as potential antiviral agents, particularly against HIV and hepatitis B virus (HBV).

Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
CAS No. 149819-45-4
Cat. No. B12755964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxathiolanU-(-)-alpha
CAS149819-45-4
Molecular FormulaC8H10N2O4S
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=CC(=O)NC2=O
InChIInChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m0/s1
InChIKeyBNVOMPQTQUUYHU-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OxathiolanU-(-)-alpha (CAS 149819-45-4): A Defined Stereoisomer of 1,3-Oxathiolane Nucleoside for Antiviral Structure-Activity Relationship Studies


OxathiolanU-(-)-alpha (CAS 149819-45-4) is a chemically defined, single enantiomer of a uracil-containing 1,3-oxathiolane nucleoside analog, specifically the (2S,5S) alpha-D configuration [1]. It belongs to a class of synthetic nucleosides that have been extensively investigated as potential antiviral agents, particularly against HIV and hepatitis B virus (HBV) [2]. This compound serves as a crucial tool in structure-activity relationship (SAR) studies to differentiate the biological effects of stereochemistry and nucleobase substitution within the oxathiolane scaffold [1].

Why OxathiolanU-(-)-alpha Cannot Be Substituted by Other In-Class Nucleoside Analogs for Critical Research Applications


Within the 1,3-oxathiolane nucleoside class, profound differences in antiviral potency and selectivity are dictated by the specific stereochemistry at the 2 and 5 positions of the oxathiolane ring and the nature of the nucleobase [1]. The (2S,5S) alpha-D configuration of OxathiolanU-(-)-alpha imparts a distinct three-dimensional geometry compared to its beta-D-(2S,5R) counterpart or the corresponding cytosine analogs, leading to a starkly different biological profile [1]. Generic substitution of this precise stereoisomer with a racemic mixture or a different member of the class (e.g., lamivudine or emtricitabine) would invalidate any experiment designed to probe the specific contribution of this stereochemistry to target binding, lack of antiviral activity, or cytotoxicity, thus undermining the rigor of mechanistic and SAR investigations [1].

Quantitative Differentiation of OxathiolanU-(-)-alpha from Key Comparators in Antiviral Research


Lack of Significant Anti-HIV-1 Activity Versus the Beta-D-(2S,5R) Congener and the 5-Fluorocytosine Alpha-Isomer

OxathiolanU-(-)-alpha [(2S,5S) alpha-D] exhibited no significant anti-HIV-1 activity in human peripheral blood mononuclear (PBM) cells, in contrast to its beta-D-(2S,5R) uracil congener which showed moderate activity, and the 5-fluorocytosine alpha-isomer (derivative 55) which was a potent inhibitor in the same series [1].

Anti-HIV Structure-Activity Relationship Nucleoside Analog Stereochemistry

Defined (2S,5S) Alpha-D Stereochemistry Versus the Enantiomeric Alpha-L-(2R,5R) Isomer

The compound is specifically the (2S,5S) alpha-D enantiomer, as confirmed by its IUPAC name and stereochemical descriptors [1]. This is the direct opposite of the alpha-L-(2R,5R) isomer (e.g., CAS 145986-08-9), which was also evaluated for anti-HIV activity and reported to have moderate potency as a uracil (beta-isomer) or thymine (alpha-isomer) derivative [2]. The distinct biological profile is directly tied to the absolute configuration.

Chiral Purity Stereochemical Probe Enantiomer Differentiation HIV Research

Divergent Antiviral Profile Compared to Clinically Relevant Cytosine-Based Oxathiolanes (Lamivudine, Emtricitabine)

The compound's uracil nucleobase is a key differentiator from the cytosine-based oxathiolanes lamivudine (3TC) and emtricitabine (FTC), which are potent, clinically used HIV/HBV reverse transcriptase inhibitors [1]. The 1993 SAR study confirmed that within the oxathiolane series, a cytosine base, particularly with a 5-fluoro substitution, was critical for potent anti-HIV activity, whereas uracil derivatives were largely inactive [1].

Drug Selectivity Nucleobase Specificity Cytosine vs Uracil HIV/HBV

Procurement-Driven Application Scenarios for OxathiolanU-(-)-alpha Guided by Quantitative Evidence


Anti-HIV Structure-Activity Relationship (SAR) Studies as a Stereochemical Negative Control

Researchers designing experiments to map the pharmacophore of 1,3-oxathiolane nucleosides must include OxathiolanU-(-)-alpha to establish a baseline for inactivity. Its (2S,5S) alpha-D configuration and uracil base render it inactive against HIV-1 [1]. This contrasts directly with active compounds like the 5-fluorocytosine alpha-isomer or beta-D-(2S,5R) uracil, allowing scientists to assign antiviral effects specifically to stereochemical and nucleobase determinants.

Chiral Chromatography and Analytical Chemistry Method Development

The distinctly defined (2S,5S) stereochemistry [1] makes this compound an ideal analytical reference standard for developing chiral separation methods for oxathiolane nucleosides. It can be used alongside its enantiomer (alpha-L-(2R,5R)) [2] to validate the resolution power of HPLC or SFC methods critical for quality control in pharmaceutical development.

Synthetic Intermediate for Uracil-Modified Oxathiolane Derivatives

Given its established role in the synthesis of various 5-substituted uracil and cytosine nucleosides via the key acetate intermediate 14 [1], OxathiolanU-(-)-alpha can serve as a starting material or key intermediate for medicinal chemistry groups aiming to synthesize novel antiviral or anticancer agents based on the oxathiolane scaffold. Its reactivity allows for further functionalization of the uracil ring.

Investigating Mitochondrial Toxicity and Off-Target Effects of Nucleoside Analogs

The known inactivity of this specific isomer against HIV-1 reverse transcriptase [1] positions it as a valuable probe to study off-target effects, such as mitochondrial polymerase gamma inhibition, which are independent of antiviral action. By comparing its cytotoxicity profile to that of active, clinically used oxathiolanes (e.g., FTC, 3TC), researchers can deconvolute mechanism-based toxicity from therapeutic activity.

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